7-Methylbenz(c)acridine-5,6-oxide is a polycyclic aromatic compound with significant chemical and biological properties. It is classified as an aza-aromatic hydrocarbon, known for its potential applications in medicinal chemistry, particularly in cancer research due to its interactions with DNA. The molecular formula for this compound is CHNO, indicating the presence of nitrogen in its structure, which is characteristic of acridine derivatives.
This compound is derived from benz(c)acridine, a parent compound that serves as a backbone for various derivatives. The specific classification of 7-Methylbenz(c)acridine-5,6-oxide places it within the broader category of acridine and acridone derivatives, which are noted for their diverse biological activities, including antitumor properties .
The synthesis of 7-Methylbenz(c)acridine-5,6-oxide typically involves several key steps:
Industrial production may utilize continuous flow reactors to optimize reaction conditions and enhance product consistency.
The molecular structure of 7-Methylbenz(c)acridine-5,6-oxide features a fused ring system typical of polycyclic aromatic compounds. The compound exhibits a planar structure conducive to π–π stacking interactions, which are essential for its biological activity.
Key structural data include:
7-Methylbenz(c)acridine-5,6-oxide participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-Methylbenz(c)acridine-5,6-oxide primarily revolves around its ability to intercalate into DNA. This interaction can disrupt normal cellular functions, leading to cytotoxic effects:
Data from kinetic studies reveal that this compound exhibits enantioselectivity during metabolism, with specific stereoisomers being favored in biological systems.
7-Methylbenz(c)acridine-5,6-oxide possesses distinct physical and chemical properties:
Relevant analyses include:
The applications of 7-Methylbenz(c)acridine-5,6-oxide span various scientific fields:
7-Methylbenz(c)acridine-5,6-oxide is a K-region epoxide derivative of the polycyclic aza-aromatic hydrocarbon 7-methylbenz[c]acridine. Its molecular formula is C₁₈H₁₃NO, with a molecular weight of 259.30 g/mol. The IUPAC name for this compound is 7-methylbenzo[c]acridine-5,6-oxide, reflecting the methyl substitution at the 7-position and the epoxide functionality spanning the 5,6-bond (the K-region) of the benz[c]acridine scaffold [1] [9]. This epoxide is characterized by a fused tetracyclic system consisting of three aromatic rings linearly annulated with a central pyridine ring, with the epoxide group introducing a non-aromatic, strained ring system. The methyl group at position 7 is directly attached to the aromatic ring system, while the 5,6-oxide group introduces significant steric strain and chemical reactivity due to the distortion of the planar aromatic structure [2] [9].
The epoxide ring in 7-methylbenz(c)acridine-5,6-oxide creates a chiral center, resulting in the existence of two stable enantiomers: (+)-(5R,6S) and (-)-(5S,6R). These enantiomers exhibit distinct metabolic behaviors due to their differential interactions with epoxide hydrolases. Research demonstrates that rodent and human microsomal epoxide hydrolases catalyze the stereoselective and regioselective hydration of these enantiomers. Specifically, the hydration reaction occurs with high regioselectivity at the C-6 position, leading to the predominant formation of trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine. The (+)-(5R,6S) enantiomer undergoes significantly faster enzymatic hydration compared to its (-)-(5S,6R) counterpart when incubated with both rodent and human hepatic microsomes. This stereochemical preference is crucial for understanding the compound's metabolic activation, as the rate of detoxification via dihydrodiol formation directly influences its potential carcinogenicity [4] [5].
The introduction of the epoxide group significantly alters the physicochemical properties compared to the parent hydrocarbon:
7-Methylbenz(c)acridine-5,6-oxide shares metabolic pathways with other carcinogenic polycyclic aza-aromatic hydrocarbons (PAAHs), but key structural differences modulate its reactivity and biological activity:
Table 1: Key Identifiers of 7-Methylbenz(c)acridine-5,6-oxide and Related Metabolites
Compound Name | CAS Number | Molecular Formula | Molecular Weight | PubChem CID/Source |
---|---|---|---|---|
7-Methylbenz(c)acridine-5,6-oxide | Not Specified | C₁₈H₁₃NO | 259.30 g/mol | 3036692 [1] |
9-Hydroxymethyl-7-methylbenz(c)acridine-5,6-oxide | Not Specified | C₁₉H₁₃NO₂ | 287.32 g/mol | 154752 [3] |
7-Hydroxymethyl-9-methylbenz[c]acridine | 160543-00-0 | C₁₉H₁₅NO | 273.33 g/mol | Chemsrc [7] |
5-Methylbenz[c]acridine | 3519-87-7 | C₁₈H₁₃N | 243.30 g/mol | Chemsrc [8] |
trans-5,6-Dihydro-5,6-dihydroxy-7-methylbenz[c]acridine | Not Specified | C₁₈H₁₅NO | 261.32 g/mol | [5] [6] |
Table 2: Comparative Metabolic Profiles in Rat Liver Microsomes
Metabolite | Relative Abundance (Liver Microsomes) | Formation Pathway | Biological Significance |
---|---|---|---|
7-Hydroxymethylbenz[c]acridine | Major | Oxidation of 7-methyl group | Detoxification/Further oxidation target |
trans-5,6-Dihydro-5,6-dihydroxy-7-methylbenz[c]acridine | Major | Hydration of 5,6-oxide by epoxide hydrolase | Primary detoxification product |
7-Methylbenz[c]acridine-5,6-oxide | Minor (but significant) | Cytochrome P450-mediated epoxidation | Proximate carcinogen, DNA-binding |
7-Hydroxymethylbenz[c]acridine-5,6-oxide | Minor | Methyl oxidation + epoxidation | Highly reactive, potential mutagen |
Phenolic Derivatives (e.g., 5-hydroxy) | Major | NIH shift rearrangement of oxide | Detoxification products |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1